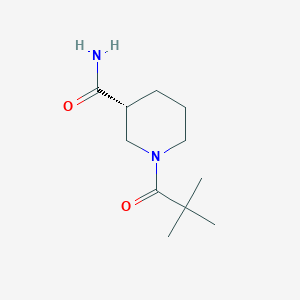
(R)-1-Pivaloylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-ピバロイルピペリジン-3-カルボキサミドは、(R)配置で示される特定の立体化学を持つ化学化合物です。この化合物は、1つの窒素原子を含む6員環であるピペリジンの誘導体です。ピバロイル基は、 tert-ブチルカルボニル基であり、窒素原子に結合し、カルボキサミド基はピペリジン環の第3炭素に結合しています。この構造は、化合物がさまざまな研究分野や産業で関心を集めている、独特の化学的および物理的特性を付与します。
準備方法
合成経路と反応条件
(R)-1-ピバロイルピペリジン-3-カルボキサミドの合成には、通常、次の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、ピリジンの還元または適切な前駆体の環化を含むさまざまな方法で合成できます。
ピバロイル基の導入: ピバロイル基は、ピペリジンをピバロイルクロリドと、トリエチルアミンなどの塩基の存在下で反応させることで導入できます。この反応は通常、穏やかな条件下で行われ、ピバロイル化ピペリジンが生成されます。
カルボキサミド基の形成: カルボキサミド基は、ピバロイル化ピペリジンを、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)またはDCC (ジシクロヘキシルカルボジイミド)などのカップリング剤の存在下で、適切なアミンまたはアンモニアと反応させることで導入できます。
工業生産方法
(R)-1-ピバロイルピペリジン-3-カルボキサミドの工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、結晶化、蒸留、クロマトグラフィーなどの精製技術を使用して、化合物を高純度で得ます。
化学反応の分析
反応の種類
酸化: (R)-1-ピバロイルピペリジン-3-カルボキサミドは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸化反応を起こす可能性があります。これらの反応は、酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。これらの反応は、カルボキサミド基をアミンまたはその他の還元形態に変換できます。
置換: この化合物は、特にピペリジン環で置換反応を起こす可能性があります。ハロゲン化、ニトロ化、スルホン化は、適切な試薬と条件を使用して実行できる一般的な置換反応です。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン(塩素、臭素)、硝酸、硫酸。
生成される主要な生成物
酸化生成物: ピペリジン環の酸化誘導体。
還元生成物: アミンなどのカルボキサミド基の還元形態。
置換生成物: ハロゲン化、ニトロ化、またはスルホン化されたピペリジン環の誘導体。
科学的研究の応用
Synthesis and Chemical Characteristics
The synthesis of (R)-1-Pivaloylpiperidine-3-carboxamide can be achieved through various methodologies. One notable approach involves the use of isocyanides and carboxylic acids in a three-component reaction, which allows for the efficient construction of complex piperidine derivatives. This method has been shown to yield high diastereoselectivity, which is crucial for developing bioactive compounds .
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives in inducing senescence-like phenotypes in melanoma cells. A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce cellular senescence and showed promising results. For instance, one compound demonstrated an effective concentration (EC50) of 1.24 μM and an antiproliferative activity (IC50) of 0.88 μM against A375 human melanoma cells . These findings suggest that derivatives of this compound could serve as leads for developing new melanoma therapies.
Antiviral Activity
The structural motifs present in this compound are similar to those found in known antiviral agents. Specifically, pipecolic acid derivatives have been associated with bioactive compounds such as the HIV inhibitor palanivir and the NMDA antagonist selfotel . The synthesis of these derivatives is significant for developing antiviral therapies, particularly those targeting HIV.
Thrombin Inhibition
This compound and its analogs have been explored for their potential as thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and compounds that can inhibit its activity are valuable in treating thromboembolic disorders. The synthesis pathways involving these piperidine derivatives have been linked to the production of argatroban, a clinically used anticoagulant .
Neurological Applications
The modulation of purinergic receptors by compounds related to this compound suggests potential applications in neurological disorders. Research indicates that selective inhibitors targeting P2Y receptors can influence various neurological pathways, presenting opportunities for developing treatments for conditions such as stroke and other neurodegenerative diseases .
Case Study 1: Anticancer Screening
A study conducted on a library of N-arylpiperidine-3-carboxamide derivatives demonstrated their ability to induce senescence in melanoma cells. The research employed high-throughput screening techniques to identify lead compounds with significant antiproliferative effects. The results indicated that certain modifications to the piperidine structure could enhance biological activity, leading to further investigations into structure-activity relationships .
Case Study 2: Thrombin Inhibition Research
In another investigation focusing on thrombin inhibition, researchers synthesized various pipecolic acid derivatives to evaluate their efficacy against thrombin activity. The study provided insights into how structural variations impact anticoagulant properties, paving the way for developing more effective anticoagulant therapies based on this compound derivatives .
作用機序
(R)-1-ピバロイルピペリジン-3-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ピバロイル基とカルボキサミド基は、これらの標的の活性部位と水素結合やその他の相互作用を形成し、それらの活性を調節することができます。この化合物は、シグナル伝達経路や細胞プロセスにも影響を与える可能性があり、観察された効果につながります。
類似の化合物との比較
類似の化合物
1-ピバロイルピペリジン-3-カルボキサミド: (R)立体化学がありません。これは、異なる生物活性と特性をもたらす可能性があります。
N-ピバロイルピペリジン: 類似の構造ですが、カルボキサミド基がありません。これは、反応性と用途が異なります。
ピペリジン-3-カルボキサミド: ピバロイル基がありません。これは、化学的および物理的特性が異なります。
独自性
(R)-1-ピバロイルピペリジン-3-カルボキサミドは、特定の立体化学とピバロイル基とカルボキサミド基の両方があるためにユニークです。この組み合わせは、独特の化学反応性と生物活性を与え、研究と産業用途に貴重な化合物となります。
類似化合物との比較
Similar Compounds
1-Pivaloylpiperidine-3-carboxamide: Lacks the ® stereochemistry, which may result in different biological activities and properties.
N-Pivaloylpiperidine: Similar structure but lacks the carboxamide group, leading to different reactivity and applications.
Piperidine-3-carboxamide: Lacks the pivaloyl group, resulting in different chemical and physical properties.
Uniqueness
®-1-Pivaloylpiperidine-3-carboxamide is unique due to its specific stereochemistry and the presence of both pivaloyl and carboxamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |
InChIキー |
AVDUJVVTPFGPDC-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |
正規SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















